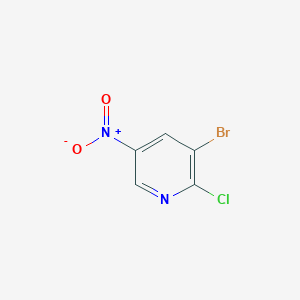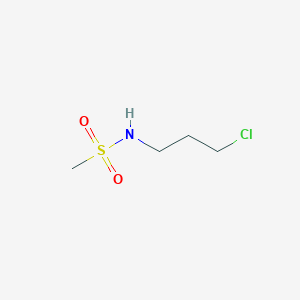
1-Bromo-3-(trifluorometoxi)benceno
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-Bromo-3-(trifluoromethoxy)benzene and its derivatives involves selective preparation methods, such as the treatment of bis(fluoromethyl)benzene with dibromo compounds in acidic media. These methods allow for the formation of synthetically useful intermediates like phenylmagnesium, -lithium, and -copper, which are pivotal in further chemical reactions (Porwisiak & Schlosser, 1996).
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-(trifluoromethoxy)benzene and related compounds has been extensively studied through X-ray structure determinations. These studies have highlighted the presence of various interactions such as C–H···Br, C–Br···Br, and C–Br···π interactions, which play significant roles in the packing motifs of these compounds. Despite their close chemical similarity, these compounds exhibit highly variable packing motifs, demonstrating the complexity of their structural characteristics (Jones, Kuś, & Dix, 2012).
Chemical Reactions and Properties
1-Bromo-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including treatment with lithium diisopropylamide (LDA) to generate phenyllithium intermediates, which can be trapped and further manipulated to produce diverse compounds. These reactions open pathways to the synthesis of naphthalenes and their derivatives, demonstrating the compound's utility in complex organic synthesis (Schlosser & Castagnetti, 2001).
Physical Properties Analysis
The physical properties of 1-Bromo-3-(trifluoromethoxy)benzene derivatives have been characterized by various techniques, including NMR, IR, and XRD. These studies have provided insights into the steric configurations of these molecules, which influence their intermolecular interactions and packing in the solid state. Such analyses are crucial for understanding the material's properties and potential applications in fields like fluorescence and photoluminescence (Zuo-qi, 2015).
Aplicaciones Científicas De Investigación
Síntesis Orgánica
1-Bromo-3-(trifluorometoxi)benceno: es un compuesto valioso en la síntesis orgánica. Puede sufrir diversas reacciones químicas, incluida la reacción de Diels-Alder, que se utiliza para sintetizar moléculas orgánicas complejas . Este compuesto se puede utilizar para preparar 1,2-dehidro-3-(trifluorometoxi)benceno, un intermedio versátil para posteriores transformaciones químicas .
Investigación Farmacéutica
En la investigación farmacéutica, This compound sirve como precursor para la síntesis de ligandos de difosfina atropisomérica. Estos ligandos son importantes en la creación de nuevos fármacos debido a su capacidad para unirse a varios objetivos biológicos con alta especificidad .
Ciencia de Materiales
El papel del compuesto en la ciencia de los materiales está relacionado con su reactividad. Se puede utilizar para crear nuevos materiales con propiedades electrónicas específicas, lo cual es esencial para desarrollar materiales avanzados para electrónica y otras aplicaciones de alta tecnología .
Química Analítica
En química analítica, This compound se utiliza como compuesto estándar o de referencia debido a sus propiedades físicas y químicas bien definidas. Ayuda en la calibración de instrumentos y la validación de métodos analíticos .
Investigación Agroquímica
Los derivados de este compuesto se pueden explorar por su posible uso en agroquímicos. El grupo trifluorometoxi podría impartir una actividad biológica única, lo que lo convierte en un candidato para el desarrollo de nuevos pesticidas o herbicidas .
Estudios Ambientales
This compound: podría estudiarse por su destino y comportamiento ambiental. Comprender sus vías de degradación y persistencia en el medio ambiente es crucial para evaluar su impacto y garantizar un uso seguro en diversas aplicaciones .
Mecanismo De Acción
Mode of Action
This compound is known to undergo Diels-Alder reactions with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) and furan, yielding the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .
Biochemical Pathways
The specific biochemical pathways affected by 1-Bromo-3-(trifluoromethoxy)benzene are dependent on the context of its use. In the Diels-Alder reaction, it acts as a dienophile, participating in the formation of six-membered rings .
Result of Action
The result of 1-Bromo-3-(trifluoromethoxy)benzene’s action is the formation of new compounds through chemical reactions. For example, it can be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene . It may also be used in the synthesis of new electronically deficient atropisomeric diphosphine ligand .
Propiedades
IUPAC Name |
1-bromo-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUDHWBCPSXAFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334205 | |
| Record name | 1-Bromo-3-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2252-44-0 | |
| Record name | 1-Bromo-3-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2252-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-bromo-3-(trifluoromethoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Bromo-3-(trifluoromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-bromo-3-(trifluoromethoxy)benzene react with lithium diisopropylamide (LDA)?
A1: According to the research, treating 1-bromo-3-(trifluoromethoxy)benzene with LDA at -100 °C generates 3-bromo-2-(trifluoromethoxy)phenyllithium []. This lithium species can be trapped or, upon warming to -75 °C, undergoes isomerization to form 2-bromo-6-(trifluoromethoxy)phenyllithium []. Interestingly, at this same temperature (-75 °C), 1-bromo-3-(trifluoromethoxy)benzene can slowly eliminate lithium bromide to generate the reactive intermediate 1,2-dehydro-3-(trifluoromethoxy)benzene (an aryne) [].
Q2: What is the significance of generating 1,2-dehydro-3-(trifluoromethoxy)benzene?
A2: 1,2-Dehydro-3-(trifluoromethoxy)benzene, being an aryne, is a highly reactive species. The research demonstrates its ability to undergo a [4+2] cycloaddition reaction with furan []. This reaction provides a pathway to synthesize substituted naphthalene derivatives, specifically 1-(trifluoromethoxy)naphthalene, after further chemical modifications []. This synthetic strategy highlights the use of 1-bromo-3-(trifluoromethoxy)benzene as a precursor for accessing more complex structures.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















